![molecular formula C19H22N4O2S B2923888 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 2034439-43-3](/img/structure/B2923888.png)

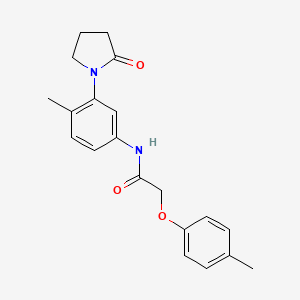

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1’-biphenyl]-3-sulfonamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process involves N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts .Aplicaciones Científicas De Investigación

Receptor Antagonism

Several studies have explored the potential of triazolinone biphenylsulfonamide derivatives as receptor antagonists. For instance, compounds with triazolinone and biphenyl sulfonamide motifs have shown significant affinity towards angiotensin II (AT1) receptors, with some exhibiting enhanced AT2 receptor affinity. These compounds, including derivatives like the tert-butyl sulfonylcarbamate, have been evaluated for their efficacy in inhibiting the angiotensin II pressor response in various species, demonstrating prolonged antagonism and superior efficacy in comparison to known antagonists such as losartan (Ashton et al., 1994).

Synthesis and Chemical Properties

Research has also focused on the synthesis techniques and chemical properties of sulfonamide derivatives. For example, the intramolecular Diels-Alder reactions have been used to synthesize novel cyclic sulfonamides, providing insights into the stereochemical outcomes of such reactions (Greig et al., 2001). Additionally, efficient strategies for synthesizing sulfonamides with specific functional groups have been developed, contributing to the versatility of these compounds in various applications (Gómez-García et al., 2017).

Biological Activities

The biological activities of sulfonamide derivatives, including their potential as anticancer agents and enzyme inhibitors, have been a subject of investigation. Some compounds have demonstrated moderate activity against various cancer cell lines, highlighting their potential in anticancer research (Salinas-Torres et al., 2022). Furthermore, the inhibition of carbonic anhydrases by glycoconjugate benzene sulfonamides, which contain diverse carbohydrate-triazole tails, has been explored for potential cancer therapy applications, especially in targeting overexpressed enzymes in hypoxic tumors (Wilkinson et al., 2006).

Antibacterial and Antifungal Activities

Sulfonamide bridged 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity against various strains, with some compounds showing appreciable efficacy, suggesting their potential in developing new antibacterial agents (Yadav & Kaushik, 2022).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Pharmacokinetics

The compound’s inhibitory potential against carbonic anhydrase-ii suggests that it is able to reach its target in the body .

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH and fluid balance, potentially impacting various physiological processes.

Propiedades

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-15(2)19(14-23-20-11-12-21-23)22-26(24,25)18-10-6-9-17(13-18)16-7-4-3-5-8-16/h3-13,15,19,22H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQBFLWNOZLKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2923810.png)

![N-cyclopentyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2923812.png)

![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)

![N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2923828.png)